methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolopyridine derivative characterized by:
- A methyl ester at position 2.
- An ethyl group at position 1.
- A phenyl ring at position 6.
This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents. Its synthesis typically involves condensation reactions between substituted pyrazole amines and carbonyl-containing intermediates, followed by cyclization .
Properties
IUPAC Name |
methyl 1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-19-15-13(10-17-19)12(16(20)21-2)9-14(18-15)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWYZPYEILMYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate . This reaction is carried out under specific conditions, often involving the use of glacial acetic acid as a solvent. The structure of the prepared compounds is confirmed using spectroscopic techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures
Scientific Research Applications
Methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its structural similarity to purine bases like adenine and guanine.
Biological Activity: The compound has been evaluated for its antibacterial and antifungal properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations at Position 1
The ethyl group at position 1 distinguishes the target compound from analogs with bulkier or aromatic substituents:
Key Insight : Ethyl substituents balance lipophilicity and steric effects, whereas phenyl or fluorophenyl groups enhance target engagement through aromatic interactions .
Substituent Variations at Position 6
The phenyl group at position 6 contrasts with heteroaromatic or aliphatic substituents:
Key Insight : Phenyl groups enhance lipophilicity and π-stacking, while furan or cyclopropyl substituents modulate polarity and conformational flexibility .
Carboxylate/Ester Modifications at Position 4
The methyl ester at position 4 is critical for bioavailability and enzymatic interactions:
Key Insight : Methyl esters offer a balance between stability and metabolic liability, whereas carboxylic acids improve solubility but may reduce membrane permeability .
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